N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride
Overview
Description
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride is a chemical compound with the molecular formula C12H15N3O·HCl. It belongs to the class of oxadiazole derivatives, which are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
The synthesis of N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride can be achieved through several routes. One common method involves the reaction of ethylamine with 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in the presence of potassium carbonate in acetonitrile under reflux conditions . The reaction typically yields the desired product with high efficiency.
Chemical Reactions Analysis
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and lipid accumulation .
Comparison with Similar Compounds
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride can be compared with other oxadiazole derivatives such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in various pharmaceutical applications due to its stability and biological activity.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-13-8-11-14-12(15-16-11)10-6-4-9(2)5-7-10;/h4-7,13H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXQZCSLQXUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C2=CC=C(C=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424214 | |
Record name | N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890324-84-2 | |
Record name | N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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